4-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide
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Overview
Description
4-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. . The presence of the fluorine atom and the pyrazolo[1,5-a]pyrimidine core in this compound contributes to its unique chemical and physical properties.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit protein kinases , which could potentially lead to the control of cell growth and metabolism .
Biochemical Pathways
Given the potential protein kinase inhibition, it can be inferred that the compound may affect pathways related to cell growth, differentiation, and metabolism .
Result of Action
Similar compounds have shown significant inhibitory activity against certain cells , suggesting potential cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide typically involves the condensation of an aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reactions are usually carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative .
Scientific Research Applications
4-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of fluorescent probes and materials for optical applications
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 4-chloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide
- 4-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide
- 4-methoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide .
Uniqueness
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-fluoro-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4O/c14-10-3-1-9(2-4-10)13(19)17-11-7-15-12-5-6-16-18(12)8-11/h1-8H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBRMAXFVHWZAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CN3C(=CC=N3)N=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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